molecular formula C8H12ClN3O B1520309 2-amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride CAS No. 1220018-62-1

2-amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride

Cat. No.: B1520309
CAS No.: 1220018-62-1
M. Wt: 201.65 g/mol
InChI Key: LUVRTGRGASBZCJ-UHFFFAOYSA-N
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Description

2-Amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of an amino group, a pyridine ring, and an acetamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride typically involves the reaction of pyridin-4-ylmethylamine with chloroacetic acid in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium hydroxide (NaOH) in water.

Major Products Formed:

  • Oxidation: 2-Nitro-N-(pyridin-4-ylmethyl)acetamide.

  • Reduction: 2-Amino-N-(pyridin-4-ylmethyl)piperidine.

  • Substitution: 2-Amino-N-(pyridin-4-ylmethyl)acetate.

Scientific Research Applications

Chemistry: In chemistry, 2-amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between pyridine derivatives and biological targets. It can serve as a probe to investigate enzyme inhibition and receptor binding.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with proteins, enzymes, or receptors.

Comparison with Similar Compounds

  • 2-Amino-N-(pyridin-3-ylmethyl)acetamide hydrochloride: Similar structure but with a different position of the pyridine ring.

  • 2-Amino-N-(pyridin-2-ylmethyl)acetamide hydrochloride: Another positional isomer with distinct properties.

  • N-(pyridin-4-ylmethyl)acetamide: Lacks the amino group, resulting in different reactivity and applications.

Uniqueness: 2-Amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride stands out due to its specific arrangement of functional groups, which allows for unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-amino-N-(pyridin-4-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c9-5-8(12)11-6-7-1-3-10-4-2-7;/h1-4H,5-6,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVRTGRGASBZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220018-62-1
Record name 2-amino-N-[(pyridin-4-yl)methyl]acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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